molecular formula C12H7FIN3 B13093961 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13093961
M. Wt: 339.11 g/mol
InChI Key: XFKVCGKTAKNTDI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes a one-pot synthesis using a tropine-based dicationic molten salt as an active catalyst, which provides high yields under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be adapted for industrial purposes due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.

Common Reagents and Conditions:

    Palladium Catalysts: Used in substitution reactions.

    Microwave Irradiation: Facilitates faster reaction rates.

    Acetic Acid: Common solvent for dehydration reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C12H7FIN3

Molecular Weight

339.11 g/mol

IUPAC Name

3-(2-fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H7FIN3/c13-10-4-2-1-3-9(10)12-16-15-11-7-8(14)5-6-17(11)12/h1-7H

InChI Key

XFKVCGKTAKNTDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)I)F

Origin of Product

United States

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